molecular formula C16H18N4OS2 B2720220 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034374-38-2

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2720220
CAS RN: 2034374-38-2
M. Wt: 346.47
InChI Key: QYSQZPULRXJMRA-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is involved in various chemical syntheses and reactions, contributing significantly to the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, it participates in the synthesis of novel pyridine, naphthyridine derivatives, and pyrazoline derivatives, showing its versatility in organic synthesis. The compound's reactions with different agents, such as urea derivatives, lead to the formation of diverse heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures with potential biological activities (Abdelrazek et al., 2010; Li et al., 2017).

Gelation Properties

The urea component in the structure demonstrates significant gelation properties when combined with specific substances, creating thixotropic, heat-reversible gels. Such properties are crucial for understanding the interactions of this compound with biological structures and could have implications in biomedical applications, including drug delivery systems (Kirschbaum & Wadke, 1976).

Catalytic Applications

The compound's derivatives have been explored for their catalytic efficiency, notably in one-pot, multicomponent synthesis reactions. The urea functionality acts as a bifunctional catalyst, facilitating various steps in the transformation processes, which underscores its potential in green chemistry and catalysis (Li et al., 2017).

Rheological and Morphological Influence

The specific urea derivatives of this compound have shown to significantly influence the rheology and morphology of gels. The anion identity can tune these gels' physical properties, suggesting applications in materials science, particularly in designing materials with desired mechanical properties (Lloyd & Steed, 2011).

Antibacterial and Anti-tumor Potential

Some derivatives synthesized from this compound have been evaluated for their antibacterial and anti-tumor activities. The synthesis of novel heterocyclic compounds incorporating the thiophene moiety has indicated potential antibacterial applications, and certain derivatives have shown promising anti-tumor activities against various cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents (Azab et al., 2013; Nassar et al., 2015).

properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-15(13-5-3-9-22-13)12(2)20(19-11)8-7-17-16(21)18-14-6-4-10-23-14/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQZPULRXJMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NC2=CC=CS2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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